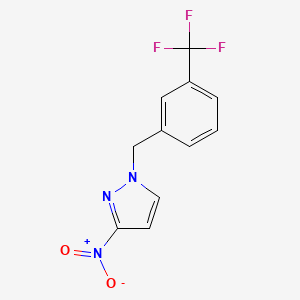
3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the third position and a trifluoromethyl-benzyl group at the first position of the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the pyrazole ring. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Trifluoromethyl-benzyl Group: The trifluoromethyl-benzyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with a trifluoromethyl-benzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step to improve safety and efficiency, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl-benzyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Potassium carbonate, trifluoromethyl-benzyl halide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 3-Amino-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-1-benzyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.
3-Nitro-1-(4-trifluoromethyl-benzyl)-1H-pyrazole: Similar structure but with the trifluoromethyl group at a different position on the benzyl ring.
3-Nitro-1-(3-fluoromethyl-benzyl)-1H-pyrazole: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole makes it unique compared to other similar compounds. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(6-9)7-16-5-4-10(15-16)17(18)19/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSQVBMMYAASCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B2587950.png)
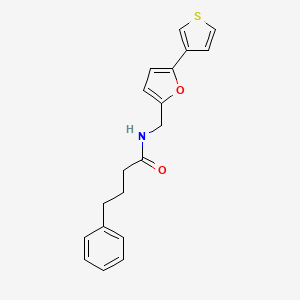
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2587953.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)
![1-(3-Fluoropyridine-4-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2587956.png)
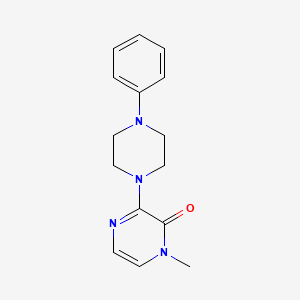
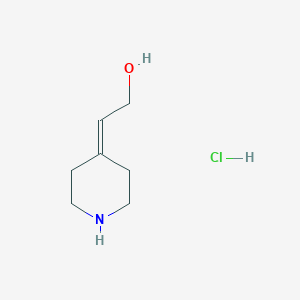
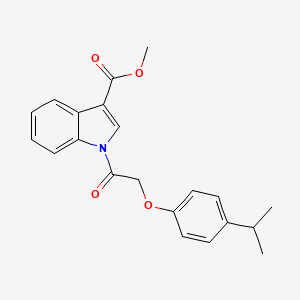
![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)
![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)
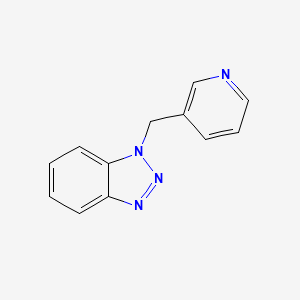
![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)
![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)
